molecular formula C22H31NO5 B13683724 4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate

4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate

Cat. No.: B13683724
M. Wt: 389.5 g/mol
InChI Key: XFQURFGTOVVVFC-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-methoxybenzyl group, a Boc-protected amino group, and two cyclopropyl groups attached to a propanoate backbone. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the 4-Methoxybenzyl Group: This step involves the protection of the benzyl group with a methoxy group using appropriate reagents and conditions.

    Introduction of the Boc-Protected Amino Group: The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group during subsequent reactions. This is usually achieved using Boc anhydride in the presence of a base.

    Cyclopropanation: The cyclopropyl groups are introduced via cyclopropanation reactions, which can be carried out using diazo compounds and transition metal catalysts.

    Esterification: The final step involves the esterification of the propanoate backbone with the previously synthesized intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester and amino groups can be reduced to their corresponding alcohols and amines.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.

    Reduction: 4-Methoxybenzyl alcohol and corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then form hydrogen bonds or ionic interactions with target proteins. The cyclopropyl groups can provide steric hindrance, affecting the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl 2-amino-3,3-dicyclopropylpropanoate: Lacks the Boc protection on the amino group.

    4-Methoxybenzyl 2-(Boc-amino)-3-cyclopropylpropanoate: Contains only one cyclopropyl group.

    4-Methoxybenzyl 2-(Boc-amino)-3,3-dimethylpropanoate: Substitutes cyclopropyl groups with methyl groups.

Uniqueness

4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate is unique due to the presence of two cyclopropyl groups, which can significantly influence its chemical reactivity and biological activity. The Boc protection provides stability during synthetic transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C22H31NO5

Molecular Weight

389.5 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 3,3-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C22H31NO5/c1-22(2,3)28-21(25)23-19(18(15-7-8-15)16-9-10-16)20(24)27-13-14-5-11-17(26-4)12-6-14/h5-6,11-12,15-16,18-19H,7-10,13H2,1-4H3,(H,23,25)

InChI Key

XFQURFGTOVVVFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1CC1)C2CC2)C(=O)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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